Pentafluorobenzyl acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

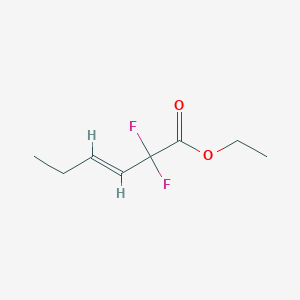

Pentafluorobenzyl acrylate is an organic compound with the molecular formula C10H5F5O2. It is a derivative of acrylate, where the acrylate group is bonded to a pentafluorobenzyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentafluorobenzyl acrylate can be synthesized through the reaction of acrylic acid with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of anhydrous potassium carbonate and butylated hydroxytoluene (BHT). The reaction typically yields about 82% of the desired product . The reaction conditions involve:

Reactants: Acrylic acid (1.5 equivalents), 2,3,4,5,6-pentafluorobenzyl bromide (1 equivalent)

Catalyst: Anhydrous potassium carbonate (5 equivalents)

Stabilizer: Butylated hydroxytoluene (BHT)

Solvent: Dichloromethane

Temperature: Room temperature

Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Pentafluorobenzyl acrylate undergoes various chemical reactions, including:

Polymerization: It can participate in radical polymerization reactions to form polymers.

Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions.

Addition: The acrylate group can undergo addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.

Nucleophilic Substitution: Involves nucleophiles such as amines, thiols, and carbonylthiolates, typically under mild conditions.

Major Products Formed

Polymers: Formed through radical polymerization, used in various applications.

Substituted Derivatives: Formed through nucleophilic substitution, used in further chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

1.1. Pressure-Sensitive Adhesives

One of the prominent applications of pentafluorobenzyl acrylate is in the formulation of pressure-sensitive adhesives (PSAs). A study highlighted the preparation of a new type of PSA using this compound alongside butyl acrylate and glycidyl methacrylate for bonding expanded polytetrafluoroethylene (ePTFE). The introduction of the pentafluorophenyl group enhances adhesion by providing steric hindrance that prevents clustering while simultaneously increasing affinity with ePTFE. The resulting adhesive exhibited remarkable thermal stability (up to 250°C), a high contact angle (110.7°), and significant peel strength (19 N/25 mm) .

1.2. Coatings and Films

This compound is also utilized in developing coatings and films that require low surface energy properties. Its fluorinated structure imparts hydrophobic characteristics, making it suitable for applications where water repellency is essential, such as in protective coatings for electronic devices and automotive parts.

Polymer Chemistry Applications

2.1. Polymerization Processes

In polymer chemistry, this compound serves as a monomer in various polymerization processes, leading to the synthesis of fluorinated polymers with tailored properties. These polymers are often characterized by their enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts.

2.2. Postpolymerization Modifications

Recent research has demonstrated the potential for postpolymerization modifications using this compound derivatives. For instance, studies have shown efficient para-fluoro substitution reactions that can modify poly(pentafluorobenzyl methacrylate) with amines, thiols, and carbonyl thiolates, allowing for the development of functionalized materials with specific properties .

Environmental Applications

3.1. Atmospheric Degradation Studies

This compound has been investigated for its atmospheric degradation pathways, particularly concerning its reactions with chlorine atoms under simulated atmospheric conditions. These studies are crucial for understanding the environmental impact of fluorinated compounds and their degradation products, which can include harmful substances like trifluoroacetaldehyde .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of pentafluorobenzyl acrylate involves its ability to undergo polymerization and substitution reactions. The pentafluorobenzyl group provides unique electronic properties, enhancing the reactivity of the acrylate group. This allows for the formation of stable polymers and substituted derivatives with desirable properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pentafluorobenzyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

Pentafluorophenyl acrylate: Similar in structure but with a pentafluorophenyl group instead of a pentafluorobenzyl group.

Uniqueness

Pentafluorobenzyl acrylate is unique due to the presence of the pentafluorobenzyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialty polymers and advanced materials .

Biologische Aktivität

Pentafluorobenzyl acrylate (PFBA) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of PFBA, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula : C10H5F5O2

- Molecular Weight : 252.14 g/mol

- Density : 1.44 g/cm³

- Boiling Point : 100-101°C (15 mmHg) .

Antimicrobial Activity

PFBA and its derivatives have been studied for their antimicrobial properties. Research indicates that synthesized biological macromolecules containing PFBA exhibit significant antibacterial activity, particularly against Staphylococcus aureus (S. aureus) compared to Escherichia coli (E. coli). This suggests that PFBA could be a valuable component in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of PFBA Derivatives

| Bacteria | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

Recent studies have highlighted the potential of PFBA in anticancer applications. The compound has been shown to exhibit antiproliferative effects on various cancer cell lines, suggesting its role as a potential therapeutic agent.

Case Study: Anticancer Activity Against Prostate Cancer Cells

A study investigated the effects of PFBA on prostate cancer cell lines, demonstrating that it can inhibit cell proliferation effectively. The mechanism is believed to involve the induction of apoptosis in cancer cells while sparing normal cells, thus minimizing side effects .

The biological activity of PFBA is attributed to several mechanisms:

- Cell Membrane Disruption : PFBA interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, PFBA triggers pathways that lead to programmed cell death, which is crucial for limiting tumor growth.

- Reactive Oxygen Species (ROS) Production : The compound may enhance ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Research Findings

A comprehensive review of literature reveals diverse biological activities associated with PFBA:

- Antimicrobial Peptides : Studies indicated that compounds similar to PFBA could act as antimicrobial peptides, targeting resistant strains effectively .

- Fluorinated Polymers : Research on fluorinated polymers derived from PFBA shows enhanced stability and bioactivity, making them suitable for biomedical applications .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O2/c1-2-5(16)17-3-4-6(11)8(13)10(15)9(14)7(4)12/h2H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMJGUSJTKJBAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153614-61-0 |

Source

|

| Record name | 153614-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.